molecular formula C19H22ClNO4 B075627 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride CAS No. 1454-12-2

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride

Cat. No.: B075627
CAS No.: 1454-12-2
M. Wt: 363.8 g/mol
InChI Key: WFPAMNMQXMJMLB-UHFFFAOYSA-N
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Description

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is an organic compound with the molecular formula C19H22ClNO4. It is a pyridinium salt characterized by the presence of a phenethyl group substituted with two ethoxycarbonyl groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride typically involves the reaction of pyridine with a phenethyl derivative that contains two ethoxycarbonyl groups. One common method includes the following steps:

    Starting Materials: Pyridine and 2-(beta,beta-diethoxycarbonylphenethyl) bromide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions.

    Procedure: Pyridine is added to a solution of 2-(beta,beta-diethoxycarbonylphenethyl) bromide in the chosen solvent. The mixture is heated under reflux for several hours.

    Isolation: The product, this compound, is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions, where nucleophiles replace the chloride ion.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include hydroxypyridinium, aminopyridinium, or thiopyridinium derivatives.

    Oxidation Products: Oxidation can lead to the formation of pyridinium N-oxide derivatives.

    Reduction Products: Reduction typically yields the corresponding dihydropyridine derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and pyridinium derivatives.

Scientific Research Applications

2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium-based compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical responses. The ethoxycarbonyl groups can undergo hydrolysis, releasing active carboxylic acids that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium bromide
  • 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium iodide
  • 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium sulfate

Uniqueness

Compared to its analogs, 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research applications where chloride ions play a crucial role.

Properties

IUPAC Name

diethyl 2-phenyl-2-(pyridin-2-ylmethyl)propanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-3-23-17(21)19(18(22)24-4-2,15-10-6-5-7-11-15)14-16-12-8-9-13-20-16;/h5-13H,3-4,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPAMNMQXMJMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=N1)(C2=CC=CC=C2)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163002
Record name 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
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Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454-12-2
Record name Propanedioic acid, 2-phenyl-2-(2-pyridinylmethyl)-, 1,3-diethyl ester, hydrochloride (1:1)
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Record name 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
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Record name 2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium chloride
Source EPA DSSTox
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Record name 2-(β,β-diethoxycarbonylphenethyl)pyridinium chloride
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